1-(4-Methylbenzyl)-2-thiourea
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For example, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate in acetone, followed by treatment with sulfanilamide (Saeed, Mumtaz, & Flörke, 2010). Another study synthesized a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, showcasing the versatility in substituent variations (Yusof, Jusoh, Khairul, & Yamin, 2010).
Molecular Structure Analysis
The molecular structures of thiourea derivatives are often determined using single-crystal X-ray diffraction. For instance, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was confirmed to crystallize in the monoclinic space group P2 1 /n, with detailed unit cell dimensions provided (Saeed, Mumtaz, & Flörke, 2010).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, including cyclization and complexation, depending on their structural features. For example, chiral racemic and enantiopure thiophosphorylated thioureas synthesized from 2-aminobutan-1-ol and 1-(a-aminobenzyl)-2-naphthol undergo cyclization under basic conditions, leading to the formation of thiophosphorylated oxazines (Metlushka et al., 2014).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular structure. The crystalline packing and hydrogen bonding networks significantly influence these properties, as seen in the study of 1,1-dibenzyl-3-(2-bromobenzoyl)thiourea molecules (Mark-Lee, Md Nasir, & Kassim, 2018).
Scientific Research Applications
Chemosensors for Environmental and Biological Analysis
Thioureas and their derivatives, including 1-(4-Methylbenzyl)-2-thiourea, are highly valued in the development of chemosensors due to their nucleophilic characteristics and the ability to establish inter- and intramolecular hydrogen bonding. These properties make them excellent candidates for detecting environmental pollutants and various analytes in biological, environmental, and agricultural samples. Studies have demonstrated their effectiveness as highly sensitive and selective chemosensors for a broad range of anions and neutral analytes, showcasing their potential in designing organic fluorescent and colorimetric sensors (Al-Saidi & Khan, 2022).
Coordination Chemistry and Medicinal Applications
The versatility of thiourea derivatives extends to coordination chemistry with selected metals such as Cu, Ag, and Au, where they are explored for their biological and medicinal applications. These derivatives have shown improved activities in pharmaceutical chemistry when coordinated with suitable metal ions. Their potential as chemosensors in detecting anions and cations in environmental and biological samples further underscores their significance in analytical chemistry (Khan et al., 2020).
Gold Leaching in Mineral Processing
Research has also delved into the use of thioureas, including 1-(4-Methylbenzyl)-2-thiourea, as alternatives to cyanide in gold extraction processes. The exploration of thiourea as a leaching agent highlights its potential in overcoming the limitations associated with cyanide, with studies focusing on operational conditions, chemistry, and environmental impacts. This area presents a promising avenue for enhancing gold recovery processes in a more environmentally friendly manner (Li & Miller, 2006).
Radioprotection in Agricultural Studies
Innovative applications of thiourea derivatives have been investigated in the context of radioprotection, particularly in enhancing the growth and development of plants exposed to gamma radiation. Studies have revealed the radioprotective effects of novel thiourea compounds on pea development, demonstrating their capacity to reduce chromosome aberrations and improve germination and survival rates. These findings indicate the potential of thiourea derivatives in mitigating the effects of radiation on plants, with implications for agricultural productivity and mutation breeding (Mehandjiev et al., 2002).
Safety And Hazards
Future Directions
Benzimidazole derivatives exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
(4-methylphenyl)methylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZSYIMZOJHWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365250 | |
Record name | 1-(4-Methylbenzyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-2-thiourea | |
CAS RN |
103854-74-6 | |
Record name | 1-(4-Methylbenzyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103854-74-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.